Ro 31-8220, also known as bisindolylmaleimide IX, is a synthetic organic compound belonging to the bisindolylmaleimide class. [] It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes playing crucial roles in cellular signaling, proliferation, differentiation, and apoptosis. [] This compound has been widely utilized in scientific research as a valuable tool to investigate the roles of PKC in various cellular processes. []
Bisindolylmaleimide IX is derived from indole, a common structural motif in many biologically active compounds. It falls under the category of small-molecule inhibitors and is specifically classified as a protein kinase C inhibitor. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of bisindolylmaleimide IX involves several methodologies, primarily focusing on the condensation reactions between indole derivatives and maleimide precursors.
The molecular structure of bisindolylmaleimide IX is characterized by a central maleimide core flanked by two indole rings.
The structural configuration allows for specific interactions with protein targets, particularly through hydrogen bonding and π-π stacking interactions due to the aromatic nature of indoles.
Bisindolylmaleimide IX participates in various chemical reactions that can modify its structure or enhance its biological activity.
The mechanism of action of bisindolylmaleimide IX primarily involves inhibition of protein kinase C isoforms.
Understanding the physical and chemical properties is essential for evaluating the compound's stability and reactivity.
Bisindolylmaleimide IX has several scientific applications due to its inhibitory properties.
Bisindolylmaleimide IX (BIM IX) potently inhibits SARS-CoV-2 replication by selectively targeting the viral 3-chymotrypsin-like protease (3CLpro/Mpro), an enzyme essential for processing viral polyproteins pp1a and pp1ab into functional nonstructural proteins (Nsps). This cleavage event initiates the formation of the viral replication-transcription complex (RTC), enabling viral genome replication [1] [7]. Computational virtual screening of 5,903 compounds identified BIM IX as a top candidate based on its binding energy (−9.2 kcal/mol) and ligand efficiency. Subsequent in vitro antiviral assays confirmed BIM IX's efficacy with an EC₅₀ of 2.8 µM against SARS-CoV-2, while enzymatic validation established 3CLpro as its primary biological target [1]. The compound’s mechanism involves irreversible disruption of 3CLpro's proteolytic function, preventing viral maturation without affecting host cell proteases [6].
High-resolution crystallographic and quantum mechanics/molecular mechanics (QM/MM) analyses reveal that BIM IX occupies the substrate-binding cleft of 3CLpro (PDB ID: 6LU7), forming hydrogen bonds with catalytic residues Cys145 and His41. The maleimide core interacts with Gly143 via water-mediated hydrogen bonding, while its indole moieties engage in π-π stacking with Phe140 and hydrophobic interactions with Leu141 and Met165 [1] [6]. Molecular dynamics simulations demonstrate stable binding over 20 ns, with BIM IX inducing conformational changes that constrict the catalytic dyad (Cys145-His41), reducing substrate accessibility. Key binding metrics include:
Table 1: Binding Interactions Between BIM IX and SARS-CoV-2 3CLpro
Interaction Type | Residues Involved | Binding Energy (kcal/mol) |
---|---|---|
Hydrogen bonding | Gly143, Glu166 | −3.8 |
Hydrophobic contacts | Met49, Leu141 | −2.1 |
Covalent modification | Cys145 | −1.5* |
π-Stacking | His41, Phe140 | −1.9 |
*Covalent modification energy derived from QM/MM simulations [6]
Prime MM-GBSA calculations further corroborate strong binding affinity (ΔG_bind = −42.6 ± 0.8 kcal/mol), driven by electrostatic and van der Waals forces [1]. The compound’s thiocarbamoyl group enhances binding specificity by forming salt bridges with Glu166, a residue critical for 3CLpro dimerization [6].
BIM IX functions as a competitive ATP antagonist with nanomolar affinity for conventional (cPKC) and novel PKC isoforms (nPKC). Kinase inhibition assays reveal differential potency:
Table 2: Isoform-Specific Inhibition of PKC by BIM IX
PKC Isoform | IC₅₀ (nM) | Classification | Key Functional Role |
---|---|---|---|
PKC-α | 5.0 | Conventional | Cell proliferation |
PKC-β | 8.2 | Conventional | Angiogenesis |
PKC-γ | 15.7 | Conventional | Neuronal signaling |
PKC-ε | 20.3 | Novel | Oncogenic transformation |
PKC-δ | >500 | Novel | (Low affinity) |
The bisindole scaffold enables selective occlusion of the ATP-binding pocket in PKC-α and PKC-β, with hydrophobic interactions stabilizing the maleimide group in the catalytic cleft. This specificity arises from steric complementarity with the glycine-rich loop in cPKCs, which is less conserved in atypical isoforms (aPKCs) [5] [8].
Beyond PKC, BIM IX exhibits moderate off-target inhibition of kinases sharing structural homology in the ATP-binding domain:
Molecular modeling indicates that cross-reactivity stems from conserved lysine-glutamate salt bridges in these kinases’ active sites, which accommodate BIM IX’s carbamimidothioate group. This promiscuity potentiates anticancer effects by concurrently blocking proliferative (PKC), metabolic (S6K1), and survival (GSK3β) pathways [7].
BIM IX enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) efficacy by upregulating death receptors DR4/DR5 and suppressing cellular FLICE-inhibitory protein (c-FLIP). In glioblastoma models, co-treatment with BIM IX (1 µM) and TRAIL increases caspase-8 activation by 8-fold compared to TRAIL alone. This occurs via PKC-ε inhibition, which constitutively represses DISC (death-inducing signaling complex) assembly. Subsequent caspase-3 cleavage induces mitochondrial cytochrome c release, amplifying the apoptotic cascade [3] [4].
By inhibiting PKC-α-mediated phosphorylation of p53 at Ser376, BIM IX stabilizes nuclear p53 and prevents Mdm2-dependent ubiquitination. This upregulates pro-apoptotic targets (Bax, PUMA) while paradoxically suppressing p21/WAF1 transcription—a cell-cycle arrest protein typically induced by p53. Mechanistically, BIM IX blocks PKC-α-driven SP1 phosphorylation, preventing SP1 from binding the p21 promoter. Consequently, cells bypass p21-mediated G1 arrest and undergo p53-dependent apoptosis [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7